N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-24-15-5-3-14(4-6-15)18(21)19-8-9-27(22,23)20-11-13-2-7-16-17(10-13)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQRNNCKMGKSMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride.
Coupling with 4-Methoxybenzamide: The final step involves coupling the benzodioxole-sulfamoyl intermediate with 4-methoxybenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Amide Hydrolysis
The 4-methoxybenzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and the corresponding amine. For example, in structurally similar benzamides (e.g., N-ethyl-4-methoxybenzamide ), hydrolysis occurs via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.
Conditions :
-
Acidic : Concentrated HCl (6M), reflux, 12–24 hours.
-
Basic : NaOH (2M), 80°C, 6–8 hours.
Products :
-
4-Methoxybenzoic acid
-
Ethylenediamine derivative (from the sulfamoyl-ethyl side chain)
Sulfonamide Hydrolysis
The sulfamoyl group (N–SO₂–) is susceptible to hydrolysis under strong acidic or oxidative conditions, forming sulfonic acid derivatives. In anthranilic acid derivatives (e.g., US6384080B1 ), sulfonamide hydrolysis proceeds via cleavage of the S–N bond.
Conditions :
-
H₂SO₄ (conc.), 100°C, 8–12 hours.
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H₂O₂/Fe²⁺ (Fenton’s reagent), RT, 2–4 hours.
Products :
-
2H-1,3-benzodioxol-5-ylmethanesulfonic acid
-
Ethylene diamine byproduct
Methoxy Group Demethylation
The 4-methoxy group on the benzamide undergoes demethylation with strong nucleophiles (e.g., BBr₃ or HI), producing 4-hydroxybenzamide. This reaction is common in methoxy-substituted aromatics (e.g., 5-chloro-2-methoxy-N-(4-sulfamoylphenethyl)benzamide ).
Conditions :
-
BBr₃ (1M in DCM), 0°C → RT, 6 hours.
-
HI (47%), reflux, 3 hours.
Product :
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-hydroxybenzamide
Benzodioxole Ring Opening
The 1,3-benzodioxole ring can open under acidic conditions to form catechol derivatives. For example, in related benzodioxole intermediates, ring opening occurs via protonation of the oxygen atoms, followed by nucleophilic attack by water.
Conditions :
-
HCl (conc.), reflux, 24 hours.
Product :
5-(Hydroxymethyl)catechol-sulfamoyl ethyl-4-methoxybenzamide
Electrophilic Aromatic Substitution
The 4-methoxybenzamide’s aromatic ring is activated toward electrophilic substitution due to the electron-donating methoxy group. Nitration and sulfonation are feasible at the ortho/para positions.
Nitration
Conditions :
-
HNO₃/H₂SO₄ (nitrating mixture), 0–5°C, 2 hours.
Product :
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxy-3-nitrobenzamide
Sulfonation
Conditions :
-
H₂SO₄ (fuming), 50°C, 4 hours.
Product :
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxy-3-sulfobenzoic acid
Reduction of Sulfonamide
The sulfamoyl group can be reduced to a thiol or amine under reductive conditions. In nitroaromatic systems (e.g., antitubercular nitrothiophenes ), nitro groups are reduced via catalytic hydrogenation, suggesting analogous sulfonamide reduction pathways.
Conditions :
-
H₂ (1 atm), Pd/C (10%), EtOH, RT, 12 hours.
Product :
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]thioethyl)-4-methoxybenzamide
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of similar benzodioxole derivatives shows stability up to 200°C. Beyond this temperature, decomposition pathways include:
-
Decarboxylation : Loss of CO₂ from the amide group.
-
Sulfonamide cleavage : Release of SO₂ and ethylene diamine.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide is , with a molecular weight of approximately 419.4 g/mol. The compound features a benzodioxole moiety, which is known for its biological activity, and a sulfamoyl group that enhances its pharmacological properties .
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation .
A notable study demonstrated that certain benzodioxole derivatives had IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound's sulfamoyl group suggests potential antimicrobial activity. Sulfonamide derivatives are widely recognized for their antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have reported significant antimicrobial activity for related compounds against various bacterial strains, which may extend to this compound as well .
Enzyme Inhibition
Recent studies have explored the role of similar compounds as enzyme inhibitors. For example, compounds based on the benzodioxole structure have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase, enzymes involved in carbohydrate metabolism and neurotransmission, respectively. These findings suggest that this compound could be investigated further for its potential in treating metabolic disorders and neurodegenerative diseases .
Case Study 1: Anticancer Screening
A study conducted on a series of benzodioxole derivatives revealed that specific modifications to the benzamide structure enhanced anticancer activity significantly. For instance, compounds with additional halogen substitutions exhibited improved potency against HCT116 cells compared to their non-substituted counterparts. This underscores the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various sulfamoyl derivatives, one compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics against resistant bacterial strains. This highlights the potential of this compound as a candidate for further development in antimicrobial therapy .
Mechanism of Action
The mechanism of action of N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide and related benzamide derivatives:
Key Structural and Functional Insights:
Benzodioxole vs. Heterocyclic Moieties :
- The target compound’s benzodioxole group may enhance metabolic stability compared to BA91125’s indole ring, which introduces bulkier aromatic systems . Conversely, LMM5’s oxadiazole ring improves antifungal potency, suggesting that heterocyclic systems can modulate target specificity .
Sulfamoyl vs. Sulfonamido/Sulfanyl Groups :
- The sulfamoyl group in the target compound differs from the sulfonamido linkage in Compound 162 and the sulfanyl group in BA91125 . Sulfamoyl’s hydrogen-bonding capacity may favor enzyme inhibition, whereas sulfonamido groups in Compound 162 enhance rigidity for dual 5-LOX/mPGES-1 inhibition.
Substituent Effects on Bioactivity :
- The 4-methoxybenzamide core is shared with LMM5 and BA91125, but substituent variations dictate divergent applications. For example, LMM5’s oxadiazole and benzyl(methyl)sulfamoyl groups confer antifungal properties, while Etobenzanid’s ethoxymethoxy and dichlorophenyl groups are critical for herbicidal activity .
Synthetic Accessibility: Compound 162 (81% yield via sulfonamidation) and LMM5/LMM11 (commercially sourced) highlight the feasibility of synthesizing benzodioxole-containing analogs .
Research Findings and Implications
- Antifungal Potential: Structural parallels with LMM5 suggest the target compound could inhibit fungal growth, though its lack of an oxadiazole ring may reduce potency compared to LMM5’s IC₅₀ of 12 µM against Candida albicans .
- Enzyme Inhibition : The benzodioxole-sulfamoyl combination in the target compound may mimic Compound 162’s dual 5-LOX/mPGES-1 inhibition, which reduces inflammatory prostaglandin E₂ synthesis .
- Agricultural Applications : Unlike Etobenzanid, the target compound’s methoxy group and absence of halogens likely preclude herbicidal use, emphasizing the role of electronegative substituents in pesticides .
Biological Activity
N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}ethyl)-4-methoxybenzamide (commonly referred to as compound 1) is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by the presence of a benzodioxole moiety, a sulfamoyl group, and a methoxybenzamide backbone. The molecular formula is with a molecular weight of approximately 318.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 1112311-15-5 |
The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity or altering cellular signaling pathways. The benzodioxole moiety may also contribute to antioxidant properties, which can play a role in reducing oxidative stress within cells.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that compound 1 exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 3.1 µM. This suggests that the compound may selectively inhibit the growth of certain cancer cells while sparing normal cells.
Comparative Antiproliferative Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 5.3 |
| HEK293 | 4.8 |
Antioxidant Activity
In addition to its antiproliferative properties, compound 1 has been evaluated for its antioxidant capabilities. The presence of methoxy and hydroxy groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative damage. This dual action may contribute to its overall therapeutic potential.
Antibacterial Activity
The compound has also shown promise in antibacterial assays, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be around 8 µM, indicating moderate antibacterial activity.
Case Studies and Research Findings
Several research studies have been conducted to explore the biological activity of compound 1:
- Antiproliferative Study : A study published in Pharmaceutical Research focused on the synthesis and biological evaluation of various methoxy-substituted compounds, including compound 1. It was found that modifications on the benzamide structure significantly influenced the antiproliferative activity against cancer cell lines .
- Antioxidant Evaluation : Another study assessed the antioxidant properties using different spectroscopic methods and confirmed that compounds similar to compound 1 exhibited enhanced antioxidative capacity compared to standard antioxidants .
- Mechanistic Insights : Research highlighted how the structural features of compound 1 facilitate interactions with critical cellular pathways involved in proliferation and oxidative stress response .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during sulfamoylation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., THF/DCM mixtures) to enhance solubility and reaction efficiency .
- Purity Monitoring : Employ HPLC or TLC at each step (e.g., silica gel plates with UV detection) .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Benzodioxole Intermediate | Chlorosulfonic acid | 0°C, 12 hr | 87% |
| Sulfamoylation | Ethylenediamine, TEA | RT, inert atmosphere | 66–81% |
| Benzamide Coupling | EDCI, HOBt | DMF, 24 hr | 45–93% |
How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended?
Advanced Research Question
Structural contradictions (e.g., sulfamoyl group conformation or benzodioxole ring geometry) can be addressed via single-crystal X-ray diffraction .
- Crystallization : Use slow vapor diffusion with ethanol/water mixtures to obtain high-quality crystals .
- Refinement : Apply the SHELX suite (e.g., SHELXL for small-molecule refinement) to model electron density maps and validate bond lengths/angles. SHELXTL (Bruker AXS) is also compatible for handling twinned data .
- Validation Tools : Check for steric clashes using PLATON and refine hydrogen positions with riding models .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions, ensuring molecular weight alignment (e.g., m/z ~450–500) .
- IR Spectroscopy : Key peaks include sulfonamide S=O (1340–1140 cm⁻¹) and amide C=O (1650 cm⁻¹) .
How can structure-activity relationship (SAR) studies improve its bioactivity against cancer targets?
Advanced Research Question
- Modification Sites :
- Assays :
What methodologies are recommended for assessing its pharmacokinetic properties?
Q. Methodological Answer
- Solubility : Use shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis followed by LC-MS/MS detection .
How should conflicting bioactivity data be analyzed (e.g., varying IC₅₀ values across studies)?
Advanced Research Question
Data discrepancies often arise from:
- Assay Conditions : Differences in cell culture media (e.g., serum concentration) or incubation time .
- Compound Purity : Verify via HPLC (>95%) and control for residual solvents (e.g., DMSO) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
What computational tools predict its interaction with biological targets?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or kinase domains .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
- Pharmacophore Modeling : MOE or Phase to identify critical interaction motifs (e.g., hydrogen bonds with sulfamoyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
